molecular formula C23H28ClN3O5S B1671678 Glyburide CAS No. 10238-21-8

Glyburide

Cat. No. B1671678
CAS RN: 10238-21-8
M. Wt: 494 g/mol
InChI Key: ZNNLBTZKUZBEKO-UHFFFAOYSA-N
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Description

Glyburide is an oral diabetes medicine that helps control blood sugar levels. It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is a sulfonylurea used in the treatment of non-insulin dependent diabetes mellitus .


Synthesis Analysis

Glyburide crystals, ranging from 237.6 to 4473 nm were prepared successfully by jet milling and media milling . A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, with enhanced solubility and dissolution rate in vitro .


Chemical Reactions Analysis

Glyburide is primarily metabolized in the liver through cytochrome-P450 (CYP)-mediated oxidative pathways . Glyburide stimulates insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .


Physical And Chemical Properties Analysis

Glyburide is a white, crystalline compound, formulated as tablets of 1.25 mg, 2.5 mg, and 5 mg strengths for oral administration . Glyburide has extremely poor aqueous solubility and resulting low bioavailability .

Scientific Research Applications

Treatment of Diabetes Mellitus Type 2

Glyburide, also known as Glibenclamide, is best known for its use in the treatment of diabetes mellitus type 2 . It promotes the release of insulin by blocking pancreatic K ATP [sulfonylurea receptor 1 (Sur1)-Kir6.2] channels .

Acute CNS Injury

Glyburide has received renewed attention due to its pleiotropic protective effects in acute CNS injury . Acting via inhibition of the Sur1-Trpm4 channel and, in some cases, via brain K ATP channels, glyburide has been shown to be beneficial in several clinically relevant rodent models of ischemic and hemorrhagic stroke, traumatic brain injury, spinal cord injury, neonatal encephalopathy of prematurity, and metastatic brain tumor .

Reduction of Edema Formation and Secondary Hemorrhage

Glyburide acts on microvessels to reduce edema formation and secondary hemorrhage . This is particularly beneficial in the context of acute CNS injuries .

Inhibition of Necrotic Cell Death

Glyburide has been shown to inhibit necrotic cell death . This property makes it a potential therapeutic agent in conditions characterized by cell death, such as acute CNS injuries .

Anti-Inflammatory Effects

Glyburide exerts potent anti-inflammatory effects . This is particularly beneficial in conditions characterized by inflammation, such as acute CNS injuries and certain types of diabetes .

Promotion of Neurogenesis

Glyburide promotes neurogenesis . This property could be harnessed for the treatment of conditions that affect the nervous system, such as acute CNS injuries .

Treatment of Age-Related Macular Degeneration (AMD)

Glyburide has been found to confer neuroprotection against age-related macular degeneration (AMD) . AMD is a progressive disease characterized by oxidative stress-induced damage and neuroinflammation that trigger cell death in the retina .

Wound Healing

Glyburide has been shown to synergize with retinoic acid to promote wound healing . This makes it a potential therapeutic agent for the treatment of wounds .

Mechanism of Action

Glyburide acts by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1) . It causes your pancreas to release more insulin into the blood stream .

Safety and Hazards

You should not use glyburide if you are being treated with bosentan (Tracleer), or if you have diabetic ketoacidosis. Before taking glyburide, tell your doctor if you are allergic to sulfa drugs, if you have been using insulin or chlorpropamide (Diabinese), or if you have hemolytic anemia (a lack of red blood cells), an enzyme deficiency (G6PD), a nerve disorder, liver disease, or kidney disease .

Future Directions

Efficient ternary solid dispersions of glyburide were successfully prepared by F and SE methods. Solid dispersions prepared by SE, in addition to increasing the dissolution properties and the possibility of improving the bioavailability of the drug, showed acceptable long-term physical stability with remarkably improved flowability and compressibility features .

properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037237
Record name Glybenclamide
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Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glyburide
Source Human Metabolome Database (HMDB)
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Solubility

2.06e-03 g/L
Record name Glyburide
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Mechanism of Action

Glyburide belongs to a class of drugs known as sulfonylureas. These drugs act by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1). Under low glucose concentrations, SUR1 remains open, allowing for potassium ion efflux to create a -70mV membrane potential. Normally SUR1 closes in response to high glucose concentrations, the membrane potential of the cells becomes less negative, the cell depolarizes, voltage gated calcium channels open, calcium ions enter the cell, and the increased intracellular calcium concentration stimulates the release of insulin containing granules. Glyburide bypasses this process by forcing SUR1 closed and stimulating increased insulin secretion.
Record name Glyburide
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Product Name

Glyburide

CAS RN

10238-21-8
Record name Glibenclamide
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Record name GLYBURIDE
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Record name Glyburide
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Melting Point

169 - 170 °C
Record name Glyburide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01016
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Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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